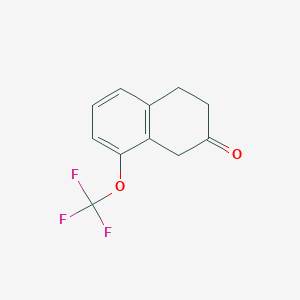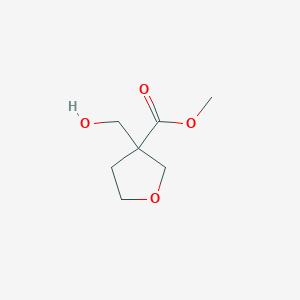
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(hydroxymethyl)furfural with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrogenated to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(carboxymethyl)tetrahydrofuran-3-carboxylate.
Reduction: 3-(hydroxymethyl)tetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl tetrahydrofuran-3-carboxylate
- 3-(hydroxymethyl)tetrahydrofuran
- Tetrahydrofuran-3-carboxylic acid
Uniqueness
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is unique due to the presence of both a hydroxymethyl group and an ester group on the tetrahydrofuran ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl 3-(hydroxymethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-6(9)7(4-8)2-3-11-5-7/h8H,2-5H2,1H3 |
Clave InChI |
BUTZDDRFUMMBRJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCOC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


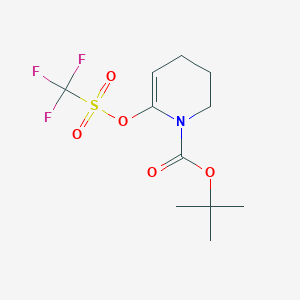
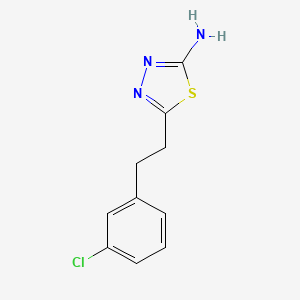

![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
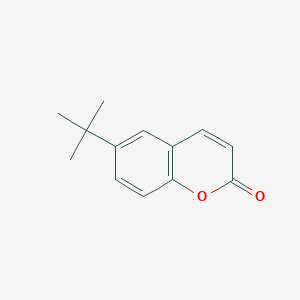
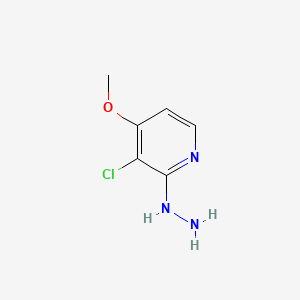
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
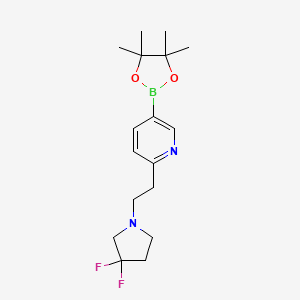
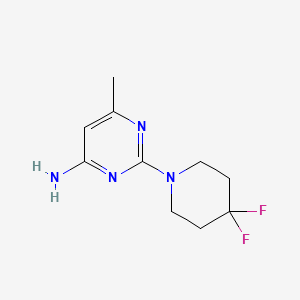
![N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)

![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)
![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)
